molecular formula C16H21N7O3S B2992224 3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide CAS No. 1170963-13-9

3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2992224
CAS No.: 1170963-13-9
M. Wt: 391.45
InChI Key: WTEXMMGDNCZISG-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoxazole ring, a sulfonamide group, and multiple methyl and imidazole substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the sulfonamide group, and the attachment of the pyrimidine and imidazole moieties. Common synthetic routes may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine derivatives.

    Introduction of the Sulfonamide Group: Sulfonamide groups are often introduced via sulfonylation reactions using sulfonyl chlorides and amines.

    Attachment of Pyrimidine and Imidazole Moieties: These can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-carboxamide
  • 3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-thioamide

Uniqueness

3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3,5-dimethyl-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3S/c1-10-16(11(2)26-22-10)27(24,25)19-6-5-18-14-9-15(21-12(3)20-14)23-8-7-17-13(23)4/h7-9,19H,5-6H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEXMMGDNCZISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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